REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[OH:10][CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[BH4-].[Na+]>CO>[OH:10][CH:11]1[CH2:16][CH2:15][N:14]([CH2:5][C:4]2[CH:3]=[C:2]([OH:1])[CH:9]=[CH:8][CH:7]=2)[CH2:13][CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
OC1CCNCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring, at the temperature of 20°-25° C. within about 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure to dryness
|
Type
|
WASH
|
Details
|
The acid solution is washed twice with 40 ml of ethyl acetate and concentrated ammonium hydroxide
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
up to clearly basic reaction
|
Type
|
CUSTOM
|
Details
|
The product which precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
crystallized from 400 ml of water
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
OC1CCN(CC1)CC=1C=C(C=CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |